5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid: is a complex organic compound characterized by the presence of benzyloxycarbonyl and difluorobenzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. One common method involves the initial protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by selective fluorination of the benzoic acid derivative. The final step involves coupling the protected amino group with the fluorinated benzoic acid under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with enhanced properties such as increased thermal stability and chemical resistance .
Wirkmechanismus
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The difluorobenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 5-(((Benzyloxy)carbonyl)amino)pentanoic acid
- (S)-2-(((Benzyloxy)carbonyl)-5-oxooxazolidin-4-yl)acetic acid
Comparison: Compared to similar compounds, 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring. This fluorination can significantly alter the compound’s chemical reactivity, stability, and biological activity. The difluorobenzoic acid moiety provides distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C15H11F2NO4 |
---|---|
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
2,4-difluoro-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H11F2NO4/c16-11-7-12(17)13(6-10(11)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
FZJBQAARIJCSBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.